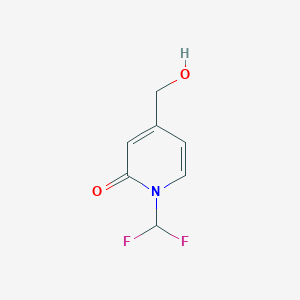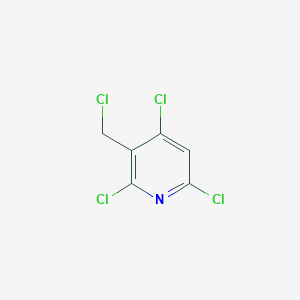
2,4,6-Trichloro-3-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-3-(chloromethyl)pyridine: is a chlorinated pyridine derivative with the molecular formula C6H3Cl4N and a molecular weight of 230.91 g/mol . This compound is known for its applications in various fields, including agriculture and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding pyridine oxides under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Agriculture: It is used as a nitrification inhibitor to reduce nitrogen loss in soils, thereby enhancing nitrogen use efficiency in crops.
Environmental Studies: The compound is studied for its effects on soil nitrogen dynamics and greenhouse gas emissions.
Chemical Research: It serves as a precursor for the synthesis of various pyridine derivatives used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine involves its interaction with soil microorganisms. As a nitrification inhibitor, it targets the ammonia-oxidizing bacteria, inhibiting the conversion of ammonia to nitrate. This reduces nitrogen loss through leaching and denitrification, thereby improving nitrogen availability for plants .
Comparación Con Compuestos Similares
2-Chloro-6-(trichloromethyl)pyridine:
2,4,6-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties but different applications.
Uniqueness: 2,4,6-Trichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nitrification inhibitor makes it valuable in agricultural practices to enhance nitrogen use efficiency and reduce environmental impact .
Propiedades
Fórmula molecular |
C6H3Cl4N |
|---|---|
Peso molecular |
230.9 g/mol |
Nombre IUPAC |
2,4,6-trichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2 |
Clave InChI |
VQWHRKAYUFAVKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


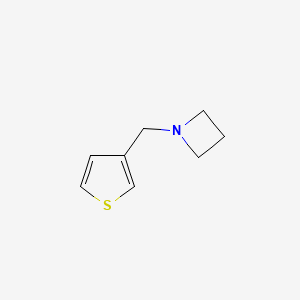

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
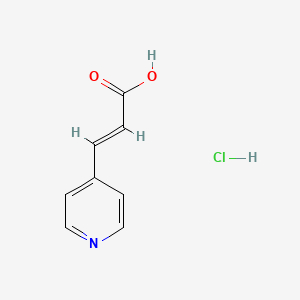

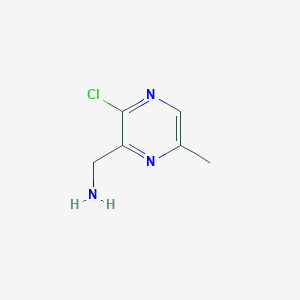
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
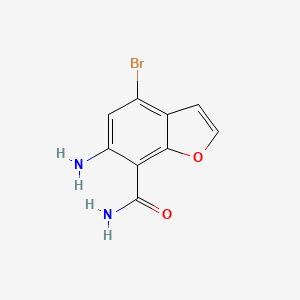
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
